3-(4-溴苯基)-7-(2-(4-乙基哌嗪-1-基)乙氧基)-4H-色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

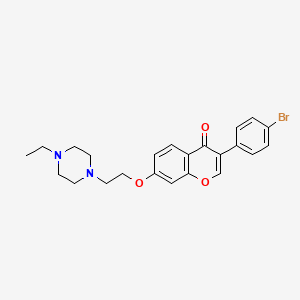

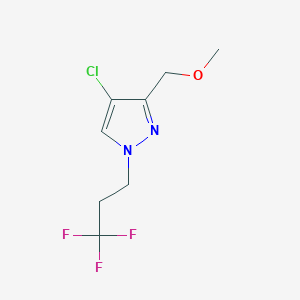

The compound "3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one" is a synthetic molecule that appears to be related to a class of compounds known for their potential biological activities. While the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described are relevant to understanding its characteristics. The compound features a chromen-4-one (chromone) core, which is a common scaffold in medicinal chemistry due to its presence in various natural products with diverse biological activities. The molecule also contains a bromophenyl group and an ethylpiperazine moiety, which are often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related chromen-4-one derivatives typically involves multi-step organic reactions. For instance, the synthesis of similar compounds described in Paper 1 involves reductive amination using sodium cyanoborohydride in methanol . This method could potentially be adapted for the synthesis of "3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one" by choosing appropriate starting materials and reagents. The synthesis process is likely to involve the formation of the chromone core followed by the introduction of the ethylpiperazine and bromophenyl groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized by the presence of a fused benzopyran ring system. The substitution pattern on the chromone core and the nature of the substituents significantly influence the molecular conformation and, consequently, the biological activity of these compounds. In Paper 4, spectroscopic techniques such as FT-IR and UV-Vis, along with X-ray diffraction, were used to characterize a related brominated compound . These techniques would be essential in confirming the structure of "3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one" and in understanding its conformational preferences.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the functional groups present in its structure. The bromophenyl group may participate in various substitution reactions, especially in palladium-catalyzed cross-coupling reactions. The piperazine ring is known for its nucleophilic properties and could be involved in reactions with electrophiles. The ether linkage between the piperazine and the chromone core suggests potential sites for metabolic transformations, which could be relevant in the context of drug design and pharmacokinetics.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one" would likely include moderate solubility in organic solvents, given the presence of both polar and nonpolar regions within the molecule. The compound's melting point, boiling point, and stability would depend on the rigidity of the chromone core and the electronic effects of the substituents. The presence of the bromine atoms suggests a relatively high molecular weight and the potential for significant intermolecular interactions, such as halogen bonding, which could affect its crystalline properties.

科学研究应用

抗菌活性

研究表明,与 3-(4-溴苯基)-7-(2-(4-乙基哌嗪-1-基)乙氧基)-4H-色满-4-酮 结构相关的化合物,如色满-2-酮衍生物,显示出有希望的抗菌性能。一项专注于新型 4-(3-(4-苄基哌嗪-1-基)丙氧基)-7-甲氧基-3-取代苯基-2H-色满-2-酮的研究表明具有显着的抗菌和抗真菌活性,与标准治疗相当。分子对接研究进一步支持了这一观点,表明与针对特定蛋白质生物的实验抑制效力有良好的相关性 (Mandala 等人,2013 年)。

神经保护剂

另一条研究线专注于色满衍生物的神经保护作用。具体而言,已经合成并评估了 3-(1-((1-(取代苯基)-1H-1,2,3-三唑-4-基)甲氧亚胺基)乙基)-2H-色满-2-酮衍生物等化合物的神经保护活性。这些研究表明在保护 PC12 细胞系免受 H2O2 诱导的氧化应激方面具有中等到良好的活性,某些衍生物显示出显着的保护性和低毒性 (Kumari 等人,2018 年)。

抗癌活性

色满衍生物的抗癌潜力也引起了极大的兴趣。一项关于 2-氨基-4-(2-乙氧基-2-氧代乙基)-6-苯基-4H-色满-3-羧酸乙酯 (SHA 14-1) 及其类似物的研究揭示了它们减轻白血病细胞耐药性的能力。SAR 研究导致开发出一种对一系列血液和实体瘤细胞具有有效细胞毒性的化合物,突出了其作为治疗表现出多重耐药性的癌症的潜力 (Das 等人,2009 年)。

抗氧化性能

对 4-羟基香豆素衍生物(与感兴趣的核心结构密切相关)的抗氧化性能的研究表明,这些化合物表现出清除活性,特别是在次氯酸系统中。这表明在预防氧化应激方面具有潜在的应用,氧化应激是包括癌症和神经退行性疾病在内的各种疾病的促成因素 (Stanchev 等人,2009 年)。

酶抑制

色满衍生物已被研究其抑制酶的能力,例如乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE),它们是治疗阿尔茨海默病的靶点。合成了新型带有吗啉/苯基哌嗪部分的吡喃并[3,2-c]色满衍生物并进行了评估,其中一些显示出显着的 AChE 抑制活性和中等的 BChE 抑制活性。这些发现支持了色满衍生物在神经退行性疾病中的潜在治疗应用 (Sameem 等人,2017 年)。

未来方向

Given the diverse biological activities exhibited by chromenone derivatives, this compound could be a potential candidate for further study in medicinal chemistry . Future research could explore its potential biological activities, optimize its structure for improved activity, and investigate its mechanism

属性

IUPAC Name |

3-(4-bromophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN2O3/c1-2-25-9-11-26(12-10-25)13-14-28-19-7-8-20-22(15-19)29-16-21(23(20)27)17-3-5-18(24)6-4-17/h3-8,15-16H,2,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDIMUSNBRBSFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(Phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid](/img/structure/B3010441.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B3010449.png)

![[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate](/img/structure/B3010451.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)

![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3010459.png)

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010461.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)